molecular formula C13H28I2N2 B14189782 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide CAS No. 849751-81-1

2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide

Cat. No.: B14189782
CAS No.: 849751-81-1
M. Wt: 466.18 g/mol
InChI Key: RBUROZXCBPZDIY-UHFFFAOYSA-L
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Description

2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between two nitrogen atoms, each bonded to two methyl groups, forming a stable and symmetrical structure. The diiodide counterions balance the positive charges on the nitrogen atoms, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide typically involves the reaction of a suitable diamine with methyl iodide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the diamine attack the methyl iodide, resulting in the formation of the quaternary ammonium salt.

    Diamine Selection: The starting material is usually a diamine such as 1,5-diaminopentane.

    Methylation: The diamine is reacted with an excess of methyl iodide in a suitable solvent like acetonitrile or ethanol.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) to ensure complete methylation.

    Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.

    Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, and the reactions are carried out in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, and the reactions are carried out in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation: The major products are the N-oxides of the original compound.

    Reduction: The major products are secondary amines.

Scientific Research Applications

2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide has several scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium salts are known to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide involves its interaction with microbial cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2,8-Diazaspiro[4.5]decane-2,8-diium diiodide: This compound has a similar spirocyclic structure but with a different ring size.

    2,2,6,6-Tetramethylpiperidine-1-oxyl:

    Tetramethylammonium iodide: A simpler quaternary ammonium salt with a single nitrogen atom.

Uniqueness

2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is unique due to its spirocyclic structure, which imparts stability and specific reactivity. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it distinct from other quaternary ammonium salts.

Properties

CAS No.

849751-81-1

Molecular Formula

C13H28I2N2

Molecular Weight

466.18 g/mol

IUPAC Name

2,2,8,8-tetramethyl-2,8-diazoniaspiro[5.5]undecane;diiodide

InChI

InChI=1S/C13H28N2.2HI/c1-14(2)9-5-7-13(11-14)8-6-10-15(3,4)12-13;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

RBUROZXCBPZDIY-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC2(C1)CCC[N+](C2)(C)C)C.[I-].[I-]

Origin of Product

United States

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